ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an amido group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the subsequent addition of the amido and carbamoyl groups. Common synthetic routes may involve the use of reagents such as sulfur, α-methylene carbonyl compounds, and α-cyano esters . Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki-Miyaura coupling ).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the production of materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and amido-carbamoyl compounds. Examples include:
- ETHYL 2-AMINO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Various thiophene-based drugs such as suprofen and articaine
Uniqueness
ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-5-30-24(29)19-16(4)20(22(28)25-18-12-11-14(2)13-15(18)3)31-23(19)26-21(27)17-9-7-6-8-10-17/h11-13,17H,5-10H2,1-4H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQWYEQVOASFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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